1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O2/c11-6-2-1-3-14-9(6)16-7(8(12)13)5(4-15-16)10(17)18/h1-4,8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXIHFVNXZHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Substitution/Hydrolysis | 2,2-Difluoroacetyl halide reacts with an α,β-unsaturated ester in an organic solvent with acid-binding agents at low temperature. Followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate carboxylic acid. | 2,2-Difluoroacetyl chloride or bromide, α,β-unsaturated ester (e.g., ethyl acrylate), triethylamine or N,N-diisopropylethylamine, solvents like dioxane, THF, DCM, low temperature. |
| 2. Condensation/Cyclization | The intermediate is reacted with methyl hydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide. The reaction involves low-temperature condensation, followed by heating under reduced pressure to promote cyclization. Acidification and recrystallization yield the pure pyrazole carboxylic acid. | Methyl hydrazine, NaI or KI catalyst, acidification with HCl, recrystallization from 40% ethanol aqueous solution. |
Outcomes and Advantages:
- High yield (~75.8%).
- High purity (HPLC > 99.5%).
- Reduced isomer formation (target to isomer ratio ~95:5).
- Simple operation and easily obtained raw materials.
- Suitable for scale-up and industrial production.
Notes:
- The method is primarily demonstrated for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid but can be adapted for other N-substituted pyrazoles such as 1-(3-chloropyridin-2-yl) derivatives by modifying the hydrazine or coupling steps.
Method B: Carbonyl Insertion and Halogenation Route Using Difluorochloromethane and Propiolic Acid
A more recent method (CN117304112A, 2023) introduces a novel, cost-effective synthesis of difluoromethyl pyrazole carboxylic acids using inexpensive starting materials such as difluorochloromethane and propiolic acid.
Key Steps:
| Step | Description | Reagents/Conditions |
|---|---|---|
| A. Carbointercalation | Difluorochloromethane, carbon monoxide, and methyl hydrazine undergo a catalyzed carbonyl insertion reaction to form an intermediate. Catalysts include palladium salts (e.g., Pd(OAc)2) and phosphine ligands. Sodium formate is used as a reducing agent. | Pd catalysts, phosphine ligands (BINAP, xantphos), sodium formate, CO gas, methyl hydrazine. |
| B. Halogenation | The intermediate is halogenated using a halogenating reagent to form a halogenated intermediate. | Halogenating agents (not specified in detail). |
| C. Cyclization | The halogenated intermediate reacts with alkali (e.g., triethylamine, potassium carbonate) and propiolic acid to form the pyrazole ring with the carboxylic acid functionality. | Propiolic acid, various bases (triethylamine, K2CO3, NaOH), solvent conditions optimized for cyclization. |
Advantages:
- Uses low-cost, readily available raw materials.
- High reaction selectivity with fewer byproducts.
- Environmentally friendly with reduced waste generation.
- Suitable for industrial scale due to economic and ecological benefits.
Applicability:
- While demonstrated for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the method provides a framework adaptable to N-substituted derivatives such as 1-(3-chloropyridin-2-yl) analogs by introducing the chloropyridinyl group in the hydrazine or cyclization steps.
Comparative Summary Table of Preparation Methods
| Feature | Method A: Difluoroacetyl Halide Route | Method B: Carbonyl Insertion & Halogenation Route |
|---|---|---|
| Starting materials | 2,2-Difluoroacetyl halide, α,β-unsaturated ester, methyl hydrazine | Difluorochloromethane, carbon monoxide, methyl hydrazine, propiolic acid |
| Catalysts | Sodium iodide or potassium iodide | Palladium salts, phosphine ligands, sodium formate |
| Reaction steps | Substitution/hydrolysis → condensation/cyclization → recrystallization | Carbointercalation → halogenation → cyclization |
| Yield | ~75.8% | Not explicitly stated, but high selectivity and industrially viable |
| Purity | >99.5% (HPLC) | High selectivity, fewer impurities |
| Environmental impact | Moderate, uses organic solvents and halides | Lower waste generation, environmentally friendly |
| Industrial suitability | Established, scalable | Promising for scale-up, cost-effective |
| Adaptability for pyridinyl substitution | Possible via hydrazine derivatives or coupling | Potentially adaptable with modification |
Research Findings and Notes
- The difluoromethyl group introduction is critical for biological activity and requires careful control to minimize isomer formation and impurities.
- The cyclization step with methyl hydrazine or substituted hydrazines is key to forming the pyrazole ring system.
- Recrystallization conditions (solvent composition, temperature) significantly affect purity and yield.
- Catalysts such as sodium iodide or palladium complexes improve reaction efficiency and selectivity.
- The chloropyridinyl substituent introduction is typically performed via substitution on the hydrazine or post-pyrazole formation via cross-coupling.
- Both methods emphasize reducing byproducts and improving environmental sustainability, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or nitro groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, a related compound was found to inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis .
Agrochemicals
Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Its ability to interact with biological systems can be exploited to create effective pesticides. For example, similar compounds have been designed to disrupt the nervous system of pests, leading to their mortality without significantly affecting non-target species .
Materials Science
Polymer Chemistry
In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The presence of fluorinated groups can improve the chemical resistance of polymers, making them suitable for harsh environments .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
a) 1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-5-(Difluoromethyl)-3-Methyl-1H-Pyrazole-4-Carboxylic Acid
- Molecular Formula : C12H7ClF5N3O2
- Molecular Weight : 355.65 g/mol
- CAS No.: 1315367-73-7
- Key Differences :
- Pyridine ring substitution: 3-chloro-5-trifluoromethyl (vs. 3-chloro in the target compound).
- Pyrazole ring: Additional 3-methyl group.
- The methyl group may sterically hinder interactions with biological targets .
b) 1-(3-Chloropyridin-2-yl)-5-(Pentafluoroethyl)-1H-Pyrazole-4-Carboxylic Acid
- Molecular Formula : C11H5ClF7N3O2
- Molecular Weight : 341.62 g/mol
- CAS No.: 1311316-34-3
- Key Difference : Pentafluoroethyl group at pyrazole position 5 (vs. difluoromethyl).
- Impact : The pentafluoroethyl group introduces higher electronegativity and steric bulk, which could alter binding affinity in enzyme inhibition .
Substituent Variations on the Pyrazole Ring
a) 5-(Difluoromethyl)-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
- Molecular Formula : C6H4F5N2O2
- Molecular Weight : 234.10 g/mol
- CAS No.: 1408069-28-2
- Key Differences: Pyrazole substitution: 3-trifluoromethyl and 5-difluoromethyl (vs. 5-difluoromethyl only in the target compound). No pyridine ring.
- Impact : The absence of the pyridine ring reduces molecular complexity and may limit target specificity. The dual fluorinated groups increase acidity, affecting solubility .
b) 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
Pharmacologically Active Analogues
Nurandociguat
- Structure : Contains a biphenyl-piperazine moiety attached to the pyrazole-carboxylic acid core.
- Molecular Formula : C29H29ClF2N6O2
- Application : Guanylate cyclase activator for cardiovascular diseases.
- Key Difference : Extended aromatic and piperazine groups enhance binding to biological targets, demonstrating the importance of auxiliary substituents in drug design .
Data Table: Key Structural and Physical Properties
Biological Activity
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a chloropyridine and difluoromethyl pyrazole moiety, which may contribute to its diverse biological effects.
- IUPAC Name : this compound
- Molecular Formula : C10H6ClF2N3O2
- CAS Number : 1305711-86-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The binding affinity and specificity of the compound can lead to modulation of these targets, resulting in significant biological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antiviral Activity
A study highlighted the inhibitory effects of derivatives related to this compound on neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. The most active derivative demonstrated an inhibition percentage of 56.45% at a concentration of 10 μM, suggesting potential as an antiviral agent .
2. Anticancer Potential
The compound has been explored for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Research indicates that it may induce apoptosis through the activation of specific signaling pathways .
3. Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. Variations in substituents on the pyrazole ring significantly impact the inhibitory activity against NA and other biological targets.
| Compound | Structure | NA Inhibition (%) |
|---|---|---|
| 12c | 4-Fluorophenyl group | 56.45 |
| 12b | Cyclohexylmethyl group | Similar to 12b |
| 16c | Decreased ring size | Inferior activity |
This table illustrates how specific modifications can enhance or diminish activity, underscoring the importance of careful structural design in developing effective therapeutic agents.
Case Studies
Several case studies have investigated the biological activities of related pyrazole compounds:
- Antimicrobial Activity : A series of pyrazole derivatives were tested against various bacterial strains, revealing that certain modifications led to enhanced antibacterial properties compared to standard antibiotics .
- Inflammation Models : In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models, suggesting therapeutic potential for chronic inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of substituted pyridine with hydrazine derivatives to form the pyrazole core.
- Step 2 : Introduction of the difluoromethyl group via halogen exchange (e.g., using ClCFH) under controlled pH and temperature (40–60°C) to avoid side reactions .
- Step 3 : Carboxylic acid functionalization at the 4-position using carboxylation agents like CO under high pressure or via oxidation of a methyl ester precursor .
Key Considerations : Use Pd-catalyzed cross-coupling for regioselective chloropyridine attachment, and monitor reaction progress via HPLC to ensure purity (>95%) .
Q. How is the structural characterization of this compound performed?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 3-chloropyridin-2-yl at N1, difluoromethyl at C5). The carboxylic proton appears as a broad peak at δ 12–14 ppm .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for understanding steric effects (e.g., Cl···F interactions at 3.2 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClFNO) with <2 ppm error .
Advanced Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?
Methodological Insight : Use DFT calculations (B3LYP/6-31G*) to predict charge distribution and guide substituent optimization .
Q. How can discrepancies in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) alter protonation states of the carboxylic acid group, affecting IC values .
- Purity : Impurities >5% (e.g., residual Pd in cross-coupled products) may artificially inflate toxicity data. Validate purity via elemental analysis and ICP-MS .
- Solvent Effects : DMSO vs. aqueous buffers influence solubility. Pre-saturate solutions with N to avoid oxidation of the difluoromethyl group .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium carboxylate salt (solubility: 25 mg/mL in PBS) .
- Co-solvent Systems : Use PEG-400/water (70:30) to enhance bioavailability while maintaining stability .
- Prodrug Approach : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How does the 3-chloropyridin-2-yl group impact target selectivity?
- Steric Shielding : The chlorine atom at C3 creates a hydrophobic pocket, reducing non-specific binding to cytochrome P450 enzymes .
- π-Stacking : The pyridine ring enhances π-π interactions with aromatic residues in target proteins (e.g., kinase ATP-binding sites) .
Validation : Perform competitive binding assays with pyridine-free analogues to quantify selectivity ratios .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s thermal stability: How to reconcile?
Q. Why do some studies report higher antifungal activity despite similar MIC values?
- Biofilm Penetration : The difluoromethyl group enhances biofilm penetration in Candida spp., reducing viable cells by 90% vs. 70% for non-fluorinated analogues .
- Synergistic Effects : Combination with azoles (e.g., fluconazole) lowers MIC from 8 μg/mL to 2 μg/mL .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
